molecular formula C20H18ClNO3 B1344388 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-08-4

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344388
CAS No.: 863185-08-4
M. Wt: 355.8 g/mol
InChI Key: WFNOKPVMROLMPQ-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at the 8-position of the quinoline core and a 3-isobutoxyphenyl group at the 2-position. This compound has been utilized in structural studies and as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOKPVMROLMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.

    Modern Methods: Recent advancements include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids and ultrasound irradiation.

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized conditions for yield and purity. Catalysts such as rare-earth metals and transition metals are frequently used to enhance reaction rates and selectivity .

Scientific Research Applications

Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .

Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents .

Medicine: Medicinal applications include the use of quinoline derivatives as antimalarial agents, antibiotics, and anti-inflammatory drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .

Industry: In the industrial sector, quinoline derivatives are used in the manufacture of corrosion inhibitors, catalysts, and ligands for metal complexation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name CAS Number Substituents (Quinoline Core) Molecular Formula Molecular Weight (g/mol) Key Features
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid 832740-28-0 8-Cl, 2-(3-isobutoxyphenyl) C₂₀H₁₈ClNO₃ 355.81 Isobutoxy group enhances lipophilicity; discontinued commercial availability
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 863180-69-2 8-Cl, 2-(2,4-dichlorophenyl) C₁₆H₈Cl₃NO₂ 352.60 Trifunctional chlorine substituents; higher halogen content may improve binding to hydrophobic enzyme pockets
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 669739-31-5 8-Cl, 2-(3-hydroxyphenyl) C₁₆H₁₀ClNO₃ 299.72 Hydroxyl group enables hydrogen bonding; used in crystallographic studies
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 667437-81-2 8-Cl, 2-(2-methylphenyl) C₁₇H₁₂ClNO₂ 297.73 Methyl group reduces steric hindrance; studied as a COX-2 inhibitor precursor
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid 124930-93-4 8-Cl, 2-(4-chlorophenyl) C₁₆H₉Cl₂NO₂ 330.15 Symmetric dichloro substitution; used in safety assessments
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid 865415-11-8 7-Cl, 8-CH₃, 2-(3-isobutoxyphenyl) C₂₁H₂₀ClNO₃ 369.85 Methyl and isobutoxy groups increase steric bulk; potential for selective enzyme interactions

Research Findings and Limitations

  • Crystallographic Studies: SHELX and ORTEP software have been employed to resolve the crystal structures of several analogs, including hydroxylated variants, confirming planar quinoline geometries and intermolecular hydrogen bonding patterns .
  • Activity-Activity Relationships : Chlorine at the 8-position generally enhances metabolic stability, while bulky substituents (e.g., isobutoxy) may reduce aqueous solubility .
  • Commercial Challenges: Many analogs, including this compound, are discontinued or available only in milligram quantities, hindering large-scale pharmacological studies .

Biological Activity

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including antibacterial and anticancer properties, while also presenting relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO3, with a molecular weight of 355.81 g/mol. The compound features a quinoline backbone , which consists of a fused benzene and pyridine ring, and an isobutoxyphenyl group that enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Anticancer Activity

Certain quinoline derivatives have shown promise in cancer research. Preliminary findings suggest that this compound may possess anticancer potential; however, comprehensive studies are required to elucidate its effectiveness against various cancer cell lines. The mechanism of action may involve interference with cellular processes critical for tumor growth and proliferation.

The biological activity of quinoline derivatives often involves:

  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in DNA replication.
  • Interference with Cellular Processes : These compounds can disrupt cellular signaling pathways critical for cancer progression and bacterial survival.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

Compound NameStructure SimilarityUnique Features
ChloroquineQuinoline backboneEstablished antimalarial drug
QuinineDerived from cinchona treeNatural product with historical significance
MefloquineSynthetic derivativeUsed for malaria prophylaxis

The unique substitution pattern of this compound may enhance its biological activity compared to these similar compounds.

Case Studies

While specific case studies on this compound are sparse, related quinoline derivatives have been documented in various studies. For instance, quinolines have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

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